molecular formula C23H18N6O4 B2504154 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251615-82-3

1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone

Número de catálogo: B2504154
Número CAS: 1251615-82-3
Peso molecular: 442.435
Clave InChI: YPWRNUBVBQHMHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a novel heterocyclic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, and a pyrazolo[1,5-d][1,2,4]triazinone system, making it a candidate for investigating structure-activity relationships in medicinal chemistry. Compounds containing the 1,3-benzodioxole structure are of significant interest in pharmacological research for their potential bioactivity . This product is intended for use in in-vitro assays, high-throughput screening, and as a reference standard in analytical studies. Researchers can utilize this compound to explore potential interactions with various biological targets. The product is provided with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-13-3-4-14(2)16(7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-5-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWRNUBVBQHMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • A benzo[d][1,3]dioxole moiety known for its biological activity.
  • An oxadiazole ring which contributes to the compound's pharmacological properties.
  • A pyrazolo[1,5-d][1,2,4]triazinone core that is associated with various bioactivities.

The molecular formula is C20H20N4O3C_{20}H_{20}N_4O_3, with a molecular weight of approximately 364.4 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance:

  • Synthesis and Testing : Compounds similar to the target compound exhibited significant antitumor activity. In particular, derivatives with IC50 values lower than standard drugs like doxorubicin were reported. For example, one derivative showed IC50 values of 2.38 µM against HepG2 cells and 4.52 µM against MCF7 cells while being non-cytotoxic to normal cell lines (IC50 > 150 µM) .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 .

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties. For example:

  • A study indicated that benzodioxole-containing compounds exhibited activity against various bacterial strains like Escherichia coli and Bacillus subtilis, suggesting a broad spectrum of antimicrobial efficacy .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of benzo[d][1,3]dioxole derivatives were synthesized and tested for their anticancer properties. The results showed that several compounds had significantly lower IC50 values compared to doxorubicin across multiple cancer cell lines including HepG2 and HCT116. The study concluded that these compounds could serve as potential leads for new anticancer drugs .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of benzodioxole derivatives. The results indicated that certain compounds exhibited potent antibacterial effects against Pseudomonas fluorescens and Xanthomonas campestris, supporting their potential use in treating bacterial infections .

Data Tables

Activity TypeCompoundIC50 (µM)Reference
Anticancer1-(Benzo[d][1,3]dioxol-5-yl) derivative2.38 (HepG2)
AnticancerDoxorubicin7.46 (HepG2)
AntimicrobialBenzodioxole derivative-

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous molecules:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity/Properties References
1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone Pyrazolo[1,5-d][1,2,4]triazinone - (3-Benzo[d][1,3]dioxol-5-yl-1,2,4-oxadiazol-5-yl)methyl
- 2,5-dimethylphenyl
Not specified Not reported in evidence -
8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone Pyrazolo[1,5-d][1,2,4]triazinone - 3-(Trifluoromethyl)benzyl
- Phenyl
370.3 Not specified
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole - Benzo[d][1,3]dioxol-5-yl
- tert-butyl
Not specified Anticonvulsant activity
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine - 4-Fluorophenyl
- 4-methylphenyl
Not specified Not reported
(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-methanone Pyrazolo[5,1-c][1,2,4]triazine - 1,2,3-Triazole
- p-Tolyl
Not specified Synthesized via diazonium coupling

Key Observations:

Core Heterocycle Variations: The pyrazolo[1,5-d][1,2,4]triazinone core (target compound and ) differs from pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1,5-c][1,3]benzoxazines in nitrogen positioning and fused ring systems.

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in enhances metabolic stability and lipophilicity compared to the target compound’s benzodioxole-oxadiazole group, which may offer balanced solubility and binding .

Synthetic Routes :

  • The target compound’s 1,2,4-oxadiazole moiety likely requires cyclization between a nitrile and hydroxylamine, as seen in benzodioxole-fused heterocycle syntheses . In contrast, pyrazolo-triazines in are synthesized via diazonium salt coupling, emphasizing divergent methodologies.

Pyrazolo-triazines in are intermediates in antimicrobial agent development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.